molecular formula C18H22N2O3S B2699434 N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1798540-60-9

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2699434
CAS No.: 1798540-60-9
M. Wt: 346.45
InChI Key: NZBHRHJWPYKNRG-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features both hydroxy and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-hydroxy-3-phenylpentylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)urea: Similar structure but with a urea linkage instead of oxalamide.

    N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)carbamate: Contains a carbamate linkage.

    N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)amide: Features an amide linkage.

Uniqueness

N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and biological properties compared to similar compounds with urea, carbamate, or amide linkages. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBHRHJWPYKNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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